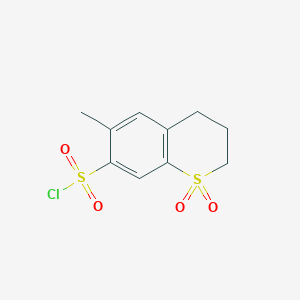

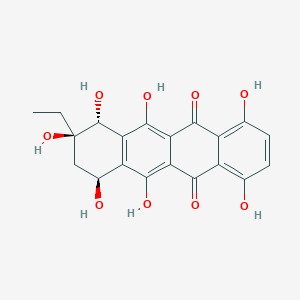

(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione, commonly known as Doxorubicin, is a chemotherapy drug that is widely used in the treatment of various types of cancers. It is a member of the anthracycline family of antibiotics, which are derived from Streptomyces bacteria. Doxorubicin is known for its potent anti-cancer properties, and it has been used to treat a variety of cancers, including breast cancer, lung cancer, lymphoma, and leukemia.

Mechanism of Action

The mechanism of action of Doxorubicin involves several steps. The drug enters the cancer cells through a process called passive diffusion, which is facilitated by the presence of a specific transporter protein on the surface of the cells. Once inside the cells, Doxorubicin intercalates into the DNA, which prevents the cells from dividing and growing. In addition, the drug also generates free radicals that damage the cancer cells, leading to their death.

Biochemical and Physiological Effects

Doxorubicin has several biochemical and physiological effects on the body. The drug can cause damage to the heart muscle, leading to cardiotoxicity. In addition, Doxorubicin can also cause damage to the bone marrow, leading to myelosuppression. Other side effects of the drug include nausea, vomiting, hair loss, and mouth sores.

Advantages and Limitations for Lab Experiments

Doxorubicin has several advantages and limitations for lab experiments. The drug is widely available and can be easily synthesized in the laboratory. In addition, Doxorubicin has been extensively studied, and its mechanism of action is well understood. However, the drug has several limitations, including its toxicity and potential side effects. In addition, Doxorubicin can be difficult to work with in the laboratory due to its complex chemical structure.

Future Directions

There are several future directions for research on Doxorubicin. One area of research is the development of new formulations of the drug that are less toxic and have fewer side effects. Another area of research is the identification of new targets for the drug, which could increase its effectiveness in the treatment of cancer. In addition, there is ongoing research into the use of Doxorubicin in combination with other chemotherapy drugs, which could lead to improved outcomes for cancer patients.

Synthesis Methods

The synthesis of Doxorubicin involves a complex series of chemical reactions that require several steps. The initial step involves the isolation of the Streptomyces bacteria from which the drug is derived. The bacteria are then cultured and fermented to produce the anthracycline nucleus, which is the basic structure of the drug. The nucleus is then modified through a series of chemical reactions to produce Doxorubicin.

Scientific Research Applications

Doxorubicin has been extensively studied for its anti-cancer properties, and it has been shown to be effective in the treatment of a variety of cancers. The drug works by intercalating into the DNA of cancer cells, which prevents the cells from dividing and growing. In addition, Doxorubicin also generates free radicals that damage the cancer cells, leading to their death.

properties

CAS RN |

17514-32-8 |

|---|---|

Product Name |

(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione |

Molecular Formula |

C20H18O9 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C20H18O9/c1-2-20(29)5-8(23)11-14(19(20)28)18(27)13-12(17(11)26)15(24)9-6(21)3-4-7(22)10(9)16(13)25/h3-4,8,19,21-23,26-29H,2,5H2,1H3/t8-,19+,20+/m0/s1 |

InChI Key |

YCGOFCMTIPNCPZ-YZQYHBQDSA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |

SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |

Canonical SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |

synonyms |

(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)